5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O4/c1-25-13-4-3-11(18)9-12(13)15(24)19-10-14-20-16(22-17(21-14)26-2)23-5-7-27-8-6-23/h3-4,9H,5-8,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUCKINIRISKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : CHClNO
- CAS Number : 184475-35-2
The compound features a benzamide core with a chloro and methoxy substituent, along with a morpholino group linked to a triazine moiety, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the morpholino and triazine groups suggests potential interactions with nucleic acids or proteins involved in cell signaling pathways.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cancer progression. For example, derivatives containing benzamide structures have been evaluated for their ability to inhibit RET kinase, which is implicated in certain cancers .
- Antiproliferative Effects : Preliminary studies indicate that related compounds exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide.
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | A431 | < 10 | Apoptosis Induction | Significant cytotoxicity observed |
| Study 2 | RET+ Cancer | 5 | Kinase Inhibition | Effective against RET mutations |
| Study 3 | Jurkat T-cells | 15 | Cell Cycle Arrest | Induces G1 phase arrest |
Case Studies
- Anticancer Activity : In a study investigating the compound's effects on A431 cells (epidermoid carcinoma), it was found to induce apoptosis at concentrations lower than 10 µM. This suggests a potent anticancer activity that warrants further investigation into its mechanism and efficacy in vivo.
- Kinase Inhibition : Another study focused on the inhibition of RET kinase by similar benzamide derivatives showed promising results with IC50 values around 5 µM. Given the structural similarities, it is hypothesized that our compound may exhibit comparable inhibitory effects.
Research Findings
Recent research indicates that compounds structurally related to 5-chloro-2-methoxy-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide are being explored for their potential as novel therapeutic agents against various forms of cancer and other diseases characterized by aberrant kinase activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of 1,3,5-triazine derivatives, which are widely explored for their applications in medicinal chemistry, agrochemicals, and materials science. Below is a detailed comparison with structurally related compounds:
Structural Features and Substitution Patterns
Key Triazine Derivatives :
Key Observations :
Triazine Core Modifications: The target compound shares the 4-methoxy-6-morpholino triazine core with 5-{4-chloro-3-nitrophenyl}-2-furaldehyde hydrazone , but differs in the substituent at position 2 (benzamide vs. hydrazone). Chlorine substitution at position 4 is common in intermediates like 2f and 2d , but the target compound replaces chlorine with methoxy, enhancing electron density on the triazine ring.
Functional Group Variations: Benzamide vs. Amines/Sulfonylureas: The benzamide group in the target compound contrasts with the diethylamine (2f), benzylamine (2d), and sulfonylurea (Tribenuron-methyl) groups in analogs. Benzamide derivatives are often explored for kinase inhibition or antimicrobial activity, whereas sulfonylureas like Tribenuron-methyl are herbicidal .
Physicochemical Properties: The presence of morpholino groups in the target compound and analogs (e.g., 2d, 2f) enhances solubility in polar solvents due to hydrogen-bonding capability. Tribenuron-methyl’s sulfonylurea group contributes to its herbicidal activity by inhibiting acetolactate synthase (ALS) in plants , a mechanism unlikely in the target compound due to structural differences.
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The benzamide core is derived from 5-chloro-2-methoxybenzoic acid , which is synthesized via methylation of 5-chlorosalicylic acid . Key steps include:
- Esterification : Treatment of 5-chlorosalicylic acid with dimethyl sulfate in acetone under reflux with potassium carbonate yields methyl 5-chlorosalicylate .
- Methylation : Subsequent methylation with dimethyl sulfate in aqueous sodium hydroxide converts the phenolic hydroxyl group to a methoxy group, forming methyl 5-chloro-2-methoxybenzoate .
- Hydrolysis : Alkaline hydrolysis of the ester group produces 5-chloro-2-methoxybenzoic acid .
Reaction Conditions :
Activation of the Carboxylic Acid
To form the benzamide, the carboxylic acid is activated for nucleophilic substitution:
- Chlorination : Reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) produces 5-chloro-2-methoxybenzoyl chloride .
- Alternative Activation : Ethyl chloroformate and triethylamine in dichloromethane generate a mixed anhydride intermediate, enabling coupling with amines.
- Mix 5-chloro-2-methoxybenzoic acid (10.7 mmol) with triethylamine (1.5 mL) in dichloromethane.
- Add ethyl chloroformate (1.02 mL) dropwise at 20°C.
- Stir for 1 hour, then add the amine (e.g., morpholine derivative).
Synthesis of the Triazine Component: 4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Methylamine
Preparation of 2-Chloro-4-Methoxy-6-Morpholino-1,3,5-Triazine
The triazine core is constructed via sequential nucleophilic substitutions on cyanuric chloride:
- First Substitution : React cyanuric chloride with sodium methoxide in THF at −30°C to introduce a methoxy group.
- Second Substitution : Treat the intermediate with morpholine in dichloromethane to install the morpholino group.
Reaction Conditions :
Introduction of the Methylamine Group
The methylamine side chain is added via:
- Aminomethylation : React 2-chloro-4-methoxy-6-morpholino-1,3,5-triazine with methylamine in a polar solvent (e.g., DMF) under reflux.
- Reductive Amination : Alternatively, use formaldehyde and a reducing agent (e.g., NaBH₃CN) to introduce the methylene amine group.
Key Data :
- Optimal solvent: N-methylpyrrolidinone (NMP).
- Yield: 77–91% for analogous triazine-methylamine derivatives.
Coupling of Benzamide and Triazine Components
Amide Bond Formation
The final step involves coupling the activated benzoyl chloride with the triazine-methylamine:
- Schotten-Baumann Reaction : Add 5-chloro-2-methoxybenzoyl chloride to a solution of 4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine in dichloromethane with triethylamine.
- Alternative Method : Use carbodiimide coupling agents (e.g., EDC/HOBt) in DMF for higher yields.
Reaction Conditions :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
